![molecular formula C17H18N4O2S B14382018 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 89787-42-8](/img/structure/B14382018.png)
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a complex organic compound that features a benzothiazole ring, an azo group, and a dimethylamino group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves a multi-step process:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(dimethylamino)aniline followed by coupling with the benzothiazole derivative.
Attachment of the Ethanol Group: The final step involves the reaction of the azo-benzothiazole compound with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
作用機序
The compound exerts its effects primarily through its chromophoric azo group, which can absorb light and undergo electronic transitions. This property is exploited in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation, targeting specific cellular components.
類似化合物との比較
Similar Compounds
Methyl Red: Another azo dye with similar chromophoric properties but different structural features.
Michler’s Ketone: Contains a dimethylamino group and is used in dye chemistry but lacks the benzothiazole ring.
Uniqueness
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to its combination of a benzothiazole ring, an azo group, and a dimethylamino group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
特性
CAS番号 |
89787-42-8 |
|---|---|
分子式 |
C17H18N4O2S |
分子量 |
342.4 g/mol |
IUPAC名 |
2-[[2-[[4-(dimethylamino)phenyl]diazenyl]-1,3-benzothiazol-6-yl]oxy]ethanol |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)13-5-3-12(4-6-13)19-20-17-18-15-8-7-14(23-10-9-22)11-16(15)24-17/h3-8,11,22H,9-10H2,1-2H3 |
InChIキー |
AOLXWTWCWKKXJU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


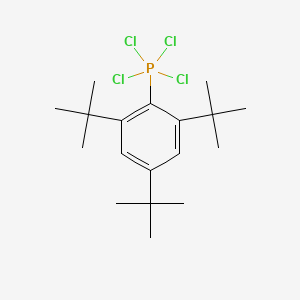
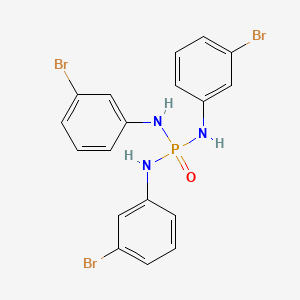
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
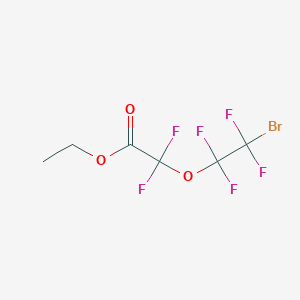
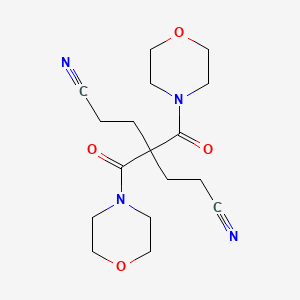
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
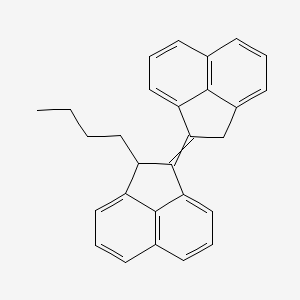
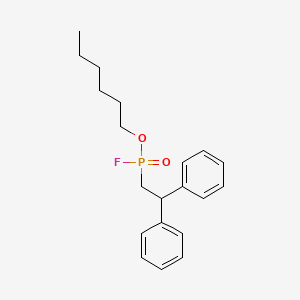

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
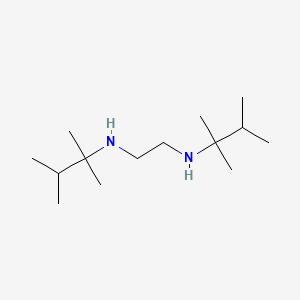
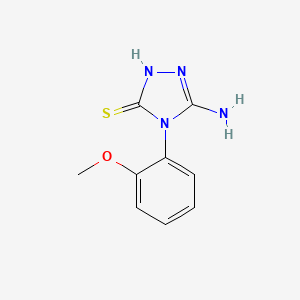
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
